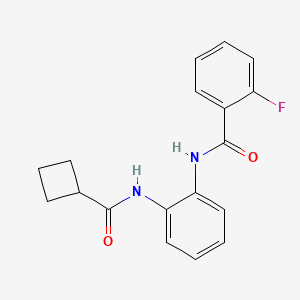

N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

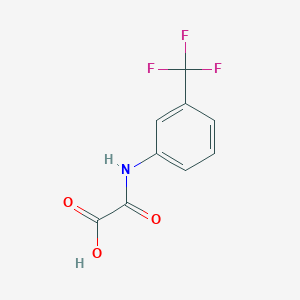

“N-(2-(cyclobutanecarboxamido)phenyl)-2-fluorobenzamide” is a complex organic compound. It contains a cyclobutane ring, which is a type of cycloalkane, and also features an amide group, which is a common feature in many bioactive molecules .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carboxylic acids and amines . For instance, substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates were prepared by reacting substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates .Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as 1H and 13C-NMR spectroscopy . These techniques are commonly used to determine the structure of organic compounds.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as amidation . Amidation reactions are a key part of organic and medicinal chemistry, often used in the synthesis of peptides, lactams, and bioactive products .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of techniques. For example, the polarity and reactivity of the compound could be assessed using techniques such as infrared spectroscopy .Wissenschaftliche Forschungsanwendungen

Synthesis of Cyclobutane-Containing Natural Products

Cyclobutanes are widely distributed in a large class of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . The [2 + 2] cycloaddition is the primary and most commonly used method for synthesizing cyclobutanes . This compound, with its cyclobutane subunit, can be used in the chemical synthesis of selected cyclobutane-containing natural products .

Pharmaceuticals

The cyclobutane subunit is prevalent in various drugs and drug prototypes such as boceprevir, nalbuphine, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties . Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve ADMET properties .

Corrosion Inhibitors

Nitrogen-containing heterocycles, like our compound, are predominantly used as corrosion inhibitors . They prevent the corrosion of metals and alloys by forming a passive layer on the metal surface .

Polymers

These compounds are also used in the synthesis of polymers . The cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry .

Agrochemicals

Nitrogen heterocycles are used in the synthesis of agrochemicals . These chemicals are used in agriculture to enhance plant growth and productivity .

Dyes and Developers

These compounds are used in the production of dyes and developers . They are used in various industries like textiles, paper, leather, etc .

Catalysts

Their catalytic behavior has rendered these compounds notable precursors in synthesizing various important organic compounds . They are used in various chemical reactions to increase the rate of reaction .

Bioactive Drug Molecules

Nitrogen heterocycles mimic various endogenous metabolites and natural products, highlighting their pivotal role in current drug design . They are used in the synthesis of bioactive drug molecules that have therapeutic effects .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(cyclobutanecarbonylamino)phenyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c19-14-9-2-1-8-13(14)18(23)21-16-11-4-3-10-15(16)20-17(22)12-6-5-7-12/h1-4,8-12H,5-7H2,(H,20,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHZPEAUVHXELM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2375832.png)

![[3-(2-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B2375833.png)

![Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2375840.png)

![N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]methyl}-N-(prop-2-yn-1-yl)cyclopropanamine](/img/structure/B2375841.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-1-naphthamide](/img/structure/B2375844.png)

![6-ethyl-5-((3-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2375848.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2375853.png)